cystodytin I

Description

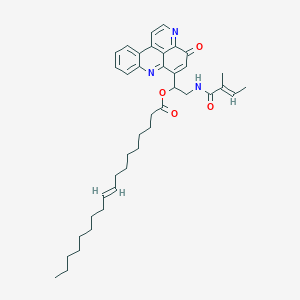

Structure

2D Structure

Properties

Molecular Formula |

C40H51N3O4 |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+ |

InChI Key |

FHZKLFIPDDMQDJ-CTYVZSGPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Cystodytin I

Bioprospecting of Marine Tunicates as Biological Sources

Marine tunicates, also known as sea squirts, are filter-feeding marine invertebrates that have proven to be a rich source of novel and biologically active natural products. nih.govmdpi.com The exploration of these organisms for new chemical entities, a process known as bioprospecting, has led to the discovery of a diverse array of compounds, including the pyridoacridine alkaloids. referencecitationanalysis.com Among these, the cystodytins have emerged as a prominent subgroup. researchgate.net

Cystodytes dellechiajei as a Primary Source

The colonial tunicate Cystodytes dellechiajei is a primary and well-documented source of cystodytin I. ebi.ac.uknih.gov This species, found in various marine environments, including the waters off Okinawa, Japan, has been the subject of numerous studies aimed at isolating and characterizing its chemical constituents. ebi.ac.ukacs.org Research has shown that C. dellechiajei produces a variety of cystodytins, including this compound, which is an alkaloid ester. ebi.ac.uk Specifically, it is formed by the formal condensation of the hydroxyl group of cystodytin E with the carboxyl group of elaidic acid. ebi.ac.uk The isolation of cystodytins A through K from this tunicate highlights its significance as a prolific source of these complex alkaloids. researchgate.netmdpi.comnih.gov

Other Marine Organism Sources (e.g., Lissoclinum notti)

While Cystodytes dellechiajei is a principal source, other marine organisms have also been found to produce related compounds. For instance, the New Zealand ascidian Lissoclinum notti has been identified as a source of several novel pyridoacridine alkaloids, including cystodytin K and cystodytin J. nih.govmdpi.compherobase.comdigitalnz.org The discovery of different cystodytin analogues in various tunicate species suggests a broader distribution of these compounds within this group of marine invertebrates. mdpi.com This underscores the importance of continued bioprospecting of diverse marine tunicates to uncover new structural variations of these fascinating natural products.

Advanced Chromatographic and Extraction Methodologies for Isolation

The isolation of this compound and its analogues from their natural sources is a complex process that relies on advanced extraction and chromatographic techniques. The initial step typically involves the extraction of the tunicate material with organic solvents such as methanol (B129727) or a mixture of methanol and dichloromethane. acs.orgresearchgate.netearthlinepublishers.comearthlinepublishers.com

Following extraction, a series of chromatographic separations are employed to purify the target compounds. These methods exploit the different chemical and physical properties of the molecules in the extract to separate them from one another. Common techniques include:

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or Diaion HP-20. acs.org Different compounds move through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to pass the solvent through the column, resulting in faster and more efficient separations. iipseries.orgnih.gov Reversed-phase HPLC, often using C18 columns, is frequently used in the final purification steps of cystodytins. researchgate.netearthlinepublishers.com

Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the compounds of interest before further chromatographic steps. earthlinepublishers.com

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size. acs.org

The structure of the isolated compounds is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.organu.edu.au

The following table provides a summary of research findings related to the isolation of cystodytins:

| Compound | Source Organism | Key Isolation Techniques | Reference |

| Cystodytins D-I | Cystodytes dellechiajei | Diaion HP-20, Si gel, Sephadex LH-20 chromatography | acs.org |

| Cystodytin L | Cystodytes sp. | EtOH and CH2Cl2:MeOH extraction, Diaion HP-20, semi-preparative HPLC | researchgate.netearthlinepublishers.com |

| Isodiplamine, Cystodytin K, Lissoclinidine | Lissoclinum notti | Spectroscopic techniques, including 2D 1H–15N NMR | digitalnz.org |

Comprehensive Structure Elucidation of Cystodytin I

Application of Advanced Spectroscopic Techniques

A cornerstone of modern chemical analysis, the application of advanced spectroscopic techniques is fundamental to determining the structure of a novel compound. This process involves piecing together data from various methods to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish direct and long-range correlations between protons and carbons, allowing for the assembly of molecular fragments. Despite extensive searches for "Cystodytin I NMR data," no specific chemical shifts (δ) or coupling constants (J) were found in the available literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a precise molecular formula. Fragmentation patterns observed in the mass spectrum offer clues about the structural components of the molecule. A search for "this compound mass spectrometry" did not yield specific mass-to-charge ratio (m/z) data or fragmentation analysis that would be necessary to confirm its molecular formula and structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For instance, characteristic absorptions would indicate the presence of carbonyls (C=O), hydroxyls (O-H), or aromatic rings. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, often indicating the presence and extent of conjugated systems. No specific IR absorption bands (in cm⁻¹) or UV-Vis absorption maxima (λmax) for this compound could be located.

Stereochemical Assignment and Absolute Configuration Determination of Cystodytins

For chiral molecules like the cystodytins, determining the three-dimensional arrangement of atoms, or stereochemistry, is a crucial final step in structure elucidation. This involves assigning the absolute configuration (R or S) at each stereocenter. Techniques for this include the analysis of Nuclear Overhauser Effect (NOE) correlations in NMR, chiroptical methods like Circular Dichroism (CD) spectroscopy, or comparison with molecules of known configuration. Information regarding the specific stereochemical assignment for this compound is not present in the available search results.

Biosynthetic Pathways of Cystodytin I

Identification of Putative Biosynthetic Precursors

The biosynthesis of the complex cystodytin I scaffold is believed to originate from simpler, readily available molecules within the marine organisms that produce it. Research, primarily through biomimetic synthesis efforts, has pointed towards derivatives of tryptamine (B22526) and functionalized dopamine (B1211576) analogues as the fundamental building blocks.

Role of Tryptamine and Kynuramine (B1673886) Derivatives

A critical precursor in the proposed biosynthesis of this compound is kynuramine. mdpi.comnih.gov Kynuramine itself is derived from tryptamine. nih.govresearchgate.net The preparation of kynuramine often involves the protection of tryptamine, for instance as a methyl carbamate, followed by oxidative cleavage of the pyrrole (B145914) ring. nih.govresearchgate.net This transformation highlights the essential role of tryptamine derivatives in forming a key component of the pyridoacridine skeleton.

Involvement of Functionalized Dopamine Analogues

The other major component thought to be involved in the biosynthesis of this compound is a functionalized dopamine analogue. mdpi.comnih.gov Specifically, N-acylated dopamine derivatives are considered key reactants. mdpi.comauckland.ac.nz The synthesis of these analogues in laboratory settings often starts from 3,4-dimethoxyphenethylamine (B193588), which undergoes N-acylation followed by demethylation to yield the required functionalized dopamine molecule. mdpi.com The nature of the acyl group on the dopamine analogue can vary, leading to the diversity observed within the broader family of styelsamine and cystodytin alkaloids. mdpi.com

Elucidation of Key Enzymatic Transformations

The assembly of the putative precursors into the tetracyclic core of this compound is thought to be mediated by a series of key enzymatic transformations. These reactions are central to the construction of the characteristic pyridoacridine framework.

Oxidative Coupling Reactions

A pivotal step in the proposed biosynthetic pathway is the oxidative coupling of a functionalized dopamine analogue with kynuramine. mdpi.comnih.gov This reaction is believed to be catalyzed by enzymes that facilitate the formation of the pyridoacridine and pyridoacridone skeletons. mdpi.comnih.gov In biomimetic syntheses, this coupling is often achieved using reagents like silver (I) oxide, sometimes in the presence of a catalyst such as cerium(III) chloride, to mimic the in vivo oxidative processes. nih.govresearchgate.net This key reaction forges a crucial carbon-carbon bond, uniting the two precursor molecules. nih.govmpg.de The process involves the in situ oxidation of the catechol moiety of the dopamine analogue to an ortho-quinone, which then undergoes a nucleophilic addition by the aromatic amino group of kynuramine. researchgate.netmdpi.com

Methylation and Acylation Processes

Further structural diversity within the cystodytin family arises from subsequent enzymatic modifications such as methylation and acylation. acs.org While the core skeleton is formed through oxidative coupling, these additional transformations can occur on various parts of the molecule. Acylation is evident in the use of N-acyl dopamine analogues as precursors, where the acyl group is incorporated into the final structure. mdpi.com Methylation processes, catalyzed by methyltransferase enzymes, can add methyl groups to specific positions on the pyridoacridine scaffold, although the precise enzymes involved in this compound biosynthesis are yet to be identified. byjus.comnih.govfrontiersin.org These modifications play a crucial role in determining the final structure and, consequently, the biological activity of the resulting alkaloid.

Role of Symbiotic Microorganisms in Cystodytin Biosynthesis

The production of many marine natural products is often attributed not to the host organism itself, but to symbiotic microorganisms residing within it. psu.edu While direct evidence specifically for this compound is still emerging, it is a well-established phenomenon that bacteria and fungi living in symbiosis with marine invertebrates like ascidians (sea squirts), from which cystodytins are isolated, are the true producers of many bioactive compounds. psu.eduresearchgate.net These microorganisms possess the unique enzymatic machinery required to synthesize such complex molecules. drugtargetreview.comnih.gov The investigation into the symbiotic relationships within organisms like Cystodytes dellechiajei is therefore a critical area of research to fully understand the biosynthesis of this compound and to potentially harness these microbial factories for sustainable production. acs.orgresearchgate.net It is suspected that the compounds may be biosynthesized by these symbiotic bacteria and then accumulated by the host organism. researchgate.net

Chemical Synthesis of Cystodytin I

Total Synthesis Strategies and Methodological Innovations

The total synthesis of cystodytin I and its analogues has been a subject of significant research, leading to the development of several innovative synthetic strategies. These approaches often draw inspiration from the proposed biosynthetic pathways of these alkaloids, while also incorporating modern synthetic methodologies to achieve efficiency and control.

Biomimetic Approaches to the Pyridoacridinone Skeleton

Inspired by the likely biosynthetic origins of pyridoacridinone alkaloids, researchers have explored biomimetic strategies to construct the core tetracyclic skeleton of cystodytins. nih.govscispace.comresearchgate.net A key biomimetic approach involves the oxidative coupling of a kynuramine (B1673886) derivative with a functionalized dopamine (B1211576) analogue. nih.govresearchgate.net This strategy mimics the proposed natural pathway for the formation of these complex alkaloids. nih.gov

One notable example is the cerium(III) chloride-catalyzed oxidative coupling of kynuramine and functionalized dopamine derivatives in the presence of silver oxide. nih.govresearchgate.net This method has been successfully employed in the synthesis of various styelsamine and cystodytin analogues. nih.govresearchgate.net The synthesis of kynuramine itself can be achieved from N-protected tryptamine (B22526) through the oxidative cleavage of the pyrrole (B145914) ring, while the required dopamine analogues are typically prepared from 3,4-dimethoxyphenethylamine (B193588) via N-acylation and subsequent O-demethylation. nih.gov These biomimetic approaches highlight how understanding the natural synthetic logic can lead to elegant and efficient laboratory syntheses. scispace.com

| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Product Skeleton |

| Kynuramine | Functionalized Dopamine Analogue | CeCl₃, Ag₂O | Pyrido[4,3,2-mn]acridin-4-one |

| Tryptamine derivative | para-Hydroquinone | Oxidative amination-cyclization | Tetracyclic pyridoacridinone ring |

Oxidative Amination-Cyclization Reactions

A pivotal and frequently employed strategy in the synthesis of the pyridoacridinone core is the oxidative amination-cyclization reaction. This powerful transformation typically involves the reaction of a tryptamine derivative with a para-hydroquinone. researchgate.netacs.orgnih.gov This sequence efficiently constructs the tetracyclic ring system that forms the heart of the cystodytin molecule. researchgate.netacs.orgnih.gov

This method has been a cornerstone in the total synthesis of a range of cystodytin alkaloids, including cystodytins A-K. acs.orgnih.gov The reaction proceeds through an initial oxidative amination, which is then followed by a cyclization cascade to furnish the desired tetracyclic pyridoacridinone ring. dp.tech The versatility of this approach allows for the introduction of various side chains by using appropriately substituted tryptamine or hydroquinone (B1673460) starting materials. acs.orgnih.gov

Enantioselective Synthesis Methods

While the core pyridoacridinone skeleton of this compound is achiral, the presence of stereogenic centers in the side chains of related cystodytins has necessitated the development of enantioselective synthesis methods. A significant breakthrough in this area has been the use of a copper(II)-catalyzed enantioselective Henry reaction. acs.orgnih.gov This reaction has been instrumental in constructing the oxygenated stereogenic carbon center found in the side chains of several cystodytin analogues. acs.orgnih.gov

The application of this enantioselective method was crucial in the first determination of the absolute configuration of the stereogenic centers in cystodytins D-I and K as R. acs.orgnih.gov This highlights the power of modern asymmetric catalysis in not only enabling the synthesis of complex natural products but also in elucidating their precise three-dimensional structures.

Synthesis of the Core Pyridoacridinone Ring System

The construction of the central pyridoacridinone ring system is the linchpin of any total synthesis of this compound. As previously discussed, the oxidative amination-cyclization of tryptamine and para-hydroquinones stands out as a highly effective method for assembling this tetracyclic framework. researchgate.netacs.orgnih.gov

Alternative strategies have also been explored. One such approach involves the preparation of a 4-chloro-5-methylbenzo[c] nih.govresearchgate.netnaphthyridine intermediate through a combination of metalation and palladium-catalyzed cross-coupling reactions. tandfonline.com A subsequent cross-coupling reaction followed by oxidation with selenium dioxide leads to the formation of the 8H-pyrido[4,3,2-mn]acridone, a model for the cystodytin alkaloids. tandfonline.com

Another method is based on the reaction of 2-aminoacetophenone (B1585202) with quinoline-5,8-dione, followed by an acid-catalyzed cyclization to yield a tetracyclic quinone. nih.gov The final ring of the pyridoacridinone system is then constructed in a one-pot reaction involving condensation with N,N-dimethylformamide diethyl acetal (B89532) and subsequent heating with ammonium (B1175870) chloride in glacial acetic acid. nih.gov

Strategic Incorporation of Peripheral Side Chains and Functional Groups

With the core pyridoacridinone skeleton in hand, the next critical phase in the total synthesis of this compound is the strategic incorporation of its peripheral side chains and functional groups. The nature of these side chains is a defining feature of the various cystodytin alkaloids.

The synthesis of side-chain substituted analogues of cystodytins often involves the preparation of N-acyl dopamine derivatives, which are then coupled with kynuramine in a biomimetic fashion. mdpi.com The N-acyl groups can be varied by reacting 3,4-dimethoxyphenethylamine with different carboxylic acids or acid chlorides, followed by demethylation. mdpi.com

For instance, the synthesis of various N-acyl dopamine analogues has been achieved by reacting the corresponding amine with acetic anhydride, or with various carboxylic acids using a coupling agent like PyBOP. mdpi.com Alternatively, reaction with acid chlorides in the presence of a base like triethylamine (B128534) can also be employed. mdpi.com These N-acylated dopamine precursors are then used in the key oxidative coupling step to introduce the desired side chain onto the pyridoacridinone core. mdpi.com This modular approach allows for the synthesis of a diverse library of cystodytin analogues for further study.

Synthesis and Chemical Modification of Cystodytin I Analogues and Derivatives

Rational Design Principles for Structural Diversification

The structural modification of cystodytin I is guided by several rational design principles aimed at understanding and improving its pharmacological profile. A primary goal is to elucidate the structure-activity relationships (SAR), which involves systematically altering parts of the molecule to see how the changes affect biological activity. drugdesign.org This exploration helps identify the key structural features, or pharmacophores, responsible for the compound's effects. beilstein-journals.org

One key area of focus is the N-14 side chain, as modifications here can significantly influence cytotoxicity and DNA binding affinity. nih.gov Researchers design and synthesize analogues with diverse side chains to probe how factors like length, branching, and the presence of aromatic rings impact efficacy. nih.govmdpi.com Another critical design consideration is the compound's physicochemical properties, particularly lipophilicity (often estimated as clogP). nih.gov Studies have shown a correlation between the lipophilicity of cystodytin analogues and their antiproliferative activity, with optimal activity observed within a specific clogP range. nih.gov This suggests that modifying the structure to achieve ideal membrane permeability is a crucial design strategy. nih.gov

Furthermore, the diversification of the core heterocyclic structure is another design principle. This can involve introducing different heteroatoms or creating isomeric scaffolds to explore new chemical space and potentially discover novel biological activities or mechanisms of action. nih.govauckland.ac.nz Ultimately, the rational design of this compound analogues is an iterative process of synthesis and biological testing, aimed at creating new molecules with enhanced potency, greater selectivity, and improved drug-like properties. drugdesign.orgrsc.org

Synthetic Methodologies for Analogues

The synthesis of this compound analogues often employs a biomimetic approach that mimics the proposed natural biosynthetic pathway. beilstein-journals.orgresearchgate.net A cornerstone of this strategy is the oxidative coupling of a kynuramine (B1673886) derivative with various functionalized dopamine (B1211576) analogues, catalyzed by reagents like cerium(III) chloride (CeCl₃) and silver(I) oxide (Ag₂O). auckland.ac.nzresearchgate.net This key reaction constructs the core aminophenol structure of the related styelsamine alkaloids, which are then oxidized, typically with Ag₂O, to yield the corresponding iminoquinone core of the cystodytin analogues. nih.govresearchgate.net

Varying the side-chain at the N-14 position is a common strategy for creating diverse this compound analogues. nih.gov This is typically achieved by first synthesizing a series of N-acyl dopamine precursors. mdpi.com These precursors are prepared by reacting 3,4-dimethoxyphenethylamine (B193588) with different acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govmdpi.com Following N-acylation, the methoxy (B1213986) protecting groups on the dopamine moiety are removed, usually with boron tribromide (BBr₃), to yield the required N-acyl dopamine analogues. mdpi.com These varied precursors are then used in the key oxidative coupling reaction to produce a range of styelsamine analogues with different side chains, which are subsequently oxidized to the final cystodytin derivatives. nih.govresearchgate.net

Table 1: Synthetic Reagents for Side-Chain Modification

| Reaction Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| N-Acylation | Carboxylic acid, PyBOP, Et₃N, DMF | Forms amide bond to create diverse side chains. | mdpi.com |

| N-Acylation | Acyl chloride, THF, Et₃N | Alternative method to form amide bond. | mdpi.com |

| Demethylation | BBr₃, CH₂Cl₂ | Deprotects hydroxyl groups on the dopamine moiety. | mdpi.com |

| Oxidative Coupling | Kynuramine, CeCl₃·7H₂O, Ag₂O, MeOH/AcOH | Forms the core styelsamine structure. | researchgate.net |

| Oxidation | Ag₂O, MeOH | Converts styelsamine aminophenol to cystodytin iminoquinone. | nih.govresearchgate.net |

Beyond side-chain modifications, researchers have explored altering the fundamental pyrido[4,3,2-mn]acridine core. One approach involves replacing the carbocyclic A-ring with heteroatom-containing five-membered rings, such as furan (B31954) or thiophene (B33073), to create novel heterocyclic systems. nih.gov This strategy utilizes furan or thiophene quinones in place of the typical quinoline-5,8-dione starting material in a multi-step annulation process. nih.gov Another method for core diversification involves using regioisomers of the precursors, for example, employing N-(2,5-dihydroxyphenethyl)acetamide instead of the usual 3,4-dihydroxy isomer (N-acetyl dopamine). auckland.ac.nz While this particular attempt did not yield the desired iso-styelsamine, it highlights the synthetic strategies being explored to access new isomeric scaffolds. auckland.ac.nz Such modifications to the core structure can fundamentally alter the molecule's shape, electronic properties, and potential interactions with biological targets. beilstein-journals.orgnih.gov

The amide bond in the N-14 side chain is a critical linkage and a primary point for chemical modification. The synthesis of cystodytin analogues relies heavily on robust and versatile N-acylation methods. mdpi.com The most common approaches involve either the reaction of an amine (like 3,4-dimethoxyphenethylamine) with an activated carboxylic acid or with a more reactive acyl chloride. mdpi.com For activating carboxylic acids, peptide coupling reagents such as PyBOP are frequently used in the presence of a non-nucleophilic base. nih.govmdpi.com Alternatively, reacting the amine with various acid chlorides (e.g., dihydrocinnamoyl chloride) provides a direct route to the desired amide. mdpi.comnih.gov These standard acylation techniques allow for the introduction of a wide array of functional groups, including alkyl, aryl, and functionalized chains, enabling a systematic exploration of the SAR of the side chain. nih.govorganic-chemistry.org

Development of Libraries of this compound Derivatives for Biological Screening

A key objective of synthesizing numerous this compound analogues is the creation of chemical libraries for systematic biological evaluation. nih.gov By preparing a series of compounds with planned variations in the side chain and core structure, researchers can perform high-throughput screening to assess their biological activities, such as cytotoxicity against various cancer cell lines. nih.govnih.gov This approach allows for a comprehensive investigation of the structure-activity relationship. nih.gov For instance, a library of N-14 side-chain substituted cystodytin analogues was prepared and evaluated for both antiproliferative activity and DNA binding affinity. nih.gov The data generated from screening these libraries is crucial for identifying lead compounds with improved potency or selectivity. researchgate.netnih.gov The results can reveal trends, such as the correlation between lipophilicity and activity, which then guide the next round of rational design and synthesis, accelerating the drug discovery process. nih.gov

Table 2: Biological Activity of Selected Cystodytin Analogues

| Compound | Side-Chain Modification | NCI Panel Average GI₅₀ (μM) | Reference |

|---|---|---|---|

| Cystodytin J (10) | N-acetyl | Inactive | nih.gov |

| Analogue 41 | N-(3-phenylpropanoyl) | 0.32 | nih.gov |

| Cystodytin A (1) | N-propanoyl | - | nih.gov |

| Styelsamine B (13) | N-acetyl (aminophenol form) | 3.2 | nih.gov |

| Analogue 37 | N-(3-phenylpropanoyl) (aminophenol form) | 0.4 | nih.gov |

Molecular and Cellular Mechanisms of Action of Cystodytin I

Modulation of Intracellular Signaling Pathways

Generation of Reactive Oxygen Species (ROS)

A predominant mechanism of action for pyridoacridine alkaloids is the formation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures when present at high levels. This oxidative stress is a key factor in the cytotoxic effects of this class of compounds.

Research on related pyridoacridine alkaloids provides insight into this mechanism. For instance, the compound deoxyamphimedine (B1244212) has been demonstrated to damage DNA through the generation of ROS. researchgate.net Its activity is diminished in low-oxygen environments and in the presence of antioxidants, confirming the role of oxidative species in its mechanism. researchgate.net Similarly, the pentacyclic pyridoacridine ascididemin (B1665191) is known to induce DNA cleavage via an ROS-dependent pathway. mdpi.com While direct studies on Cystodytin I's ROS generation are limited, the established activity of its chemical relatives suggests this is a likely component of its cytotoxic profile.

Table 1: Examples of Pyridoacridine Alkaloids and their ROS-Dependent Mechanisms

| Compound Name | Observed Effect | Dependency |

|---|---|---|

| Deoxyamphimedine | DNA damage | Generation of Reactive Oxygen Species researchgate.net |

Interference with DNA Replication and Transcription

Pyridoacridine alkaloids are recognized for their ability to interfere with DNA replication and transcription. mdpi.comdntb.gov.uaresearchgate.net Many compounds in this class are DNA binding molecules, which is a primary basis for their cytotoxicity. researchgate.net This interaction with DNA can disrupt the cellular machinery responsible for replication and the transcription of genetic information into RNA.

A common mode of interference is the inhibition of topoisomerase enzymes, which are crucial for managing the topological state of DNA during replication and transcription. nih.govresearchgate.net For example, Cystodytin J, a closely related compound to this compound, has been identified as an inhibitor of topoisomerase II. mdpi.com This inhibition leads to breaks in the DNA strands, ultimately triggering cell death pathways. Another related compound, trabectedin (B1682994), which is also isolated from ascidians, binds to the minor groove of DNA, causing alterations in DNA transcription and interfering with transcription factors. mdpi.com

Effects on Drug Efflux Pumps

The efficacy of many cytotoxic agents is often limited by the activity of drug efflux pumps, which actively transport compounds out of the cell, reducing their intracellular concentration and thus their effectiveness. Several toxins derived from ascidians, the class of marine animals from which cystodytins are isolated, have been shown to affect these pumps. mdpi.comdntb.gov.uaresearchgate.net

For example, the ascidian-derived compound trabectedin has been shown to modulate the expression of the Multidrug Resistance (MDR-1) gene. mdpi.com This gene is responsible for encoding P-glycoprotein, a well-known drug efflux pump. By reducing the expression of this gene, trabectedin can decrease the cell's ability to pump out anticancer agents, potentially overcoming certain forms of drug resistance. mdpi.com While the specific effects of this compound on drug efflux pumps have not been detailed, the activity of other ascidian-derived compounds suggests that this is a potential area of its molecular action. mdpi.commdpi.com

Preclinical Pharmacological Evaluation of Cystodytin I

In Vitro Biological Activity Spectrum

Extensive literature searches did not yield specific data on the in vitro biological activity spectrum of Cystodytin I. While research on related compounds such as cystatins, a class of cysteine protease inhibitors, is available, direct studies on this compound are not present in the reviewed scientific literature.

Cytotoxicity against Various Cancer Cell Lines of Diverse Origin

No specific data regarding the cytotoxic effects of this compound on various cancer cell lines were found in the available scientific literature. Consequently, a data table of its activity against different cancer cell lines cannot be provided.

Cell Line Selectivity Profiles and Differential Sensitivity

Information regarding the selectivity profiles and differential sensitivity of various cell lines to this compound is not available in the current body of scientific research.

Anti-Infectious Activities (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic Properties)

There is no available scientific evidence to describe the anti-infectious properties of this compound. Studies on other compounds, such as cysteamine and cystamine, have shown anti-infective properties against a range of pathogens, but this information is not directly applicable to this compound.

In Vitro Models for Mechanistic Studies (e.g., Primary Cell Cultures, Immortalized Cell Lines, Organoids, Tubuloids)

There is no information available in the scientific literature regarding the use of specific in vitro models to study the mechanisms of action of this compound.

In Vivo Efficacy Studies in Animal Models

A review of the scientific literature revealed no in vivo efficacy studies of this compound in animal models. Therefore, no data on its effects in preclinical animal models of any disease are available.

Selection and Validation of Relevant Animal Models for Disease Research (e.g., Xenograft Models, Genetically Engineered Mouse Models)

No information was found regarding the selection and validation of animal models for the study of this compound.

Assessment of Antitumor Activity in Preclinical Animal Models (e.g., Murine Leukemia Models, Solid Tumor Models)

There is no available data on the assessment of antitumor activity of this compound in any preclinical animal models.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Systems

No studies detailing the pharmacokinetic or pharmacodynamic characterization of this compound in preclinical systems were identified.

Future Research Directions and Translational Perspectives for Cystodytin I

Advanced Biosynthetic Pathway Elucidation and Enzyme Characterization

The biosynthesis of pyridoacridine alkaloids, including cystodytin I, is not fully understood. A significant future research direction involves the complete elucidation of its biosynthetic pathway. nih.govresearchgate.net This would involve identifying the precursor molecules and the sequence of enzymatic reactions that lead to the formation of the complex pentacyclic structure. Modern genetic manipulation and characterization techniques can be employed to uncover the mechanisms of secondary metabolite biosynthesis. nih.gov

Key research objectives in this area include:

Gene Cluster Identification: Using genome mining and sequencing of the source organism (e.g., tunicate species of the genus Cystodytes) to identify the gene cluster responsible for this compound production. semanticscholar.orgresearchgate.netearthlinepublishers.com

Enzyme Characterization: Once the genes are identified, the corresponding enzymes need to be expressed, purified, and characterized. nih.gov This involves determining their specific functions, substrate specificities, and catalytic mechanisms. Understanding these enzymes could reveal novel biocatalytic tools. nih.gov

Pathway Reconstruction: Utilizing heterologous expression systems, such as in bacteria or yeast, to reconstitute the biosynthetic pathway. nih.gov This would confirm the function of the identified genes and enzymes and could enable the engineered biosynthesis of this compound and its analogs. nih.gov

Exploration of Novel Synthetic Routes and Combinatorial Chemistry for Lead Optimization

While total syntheses of cystodytins have been achieved, future work should focus on developing more efficient and versatile synthetic routes. acs.org These new strategies are crucial for producing sufficient quantities of this compound for extensive biological testing and for generating a library of analogs for structure-activity relationship (SAR) studies.

Future efforts should concentrate on:

Developing Novel Synthetic Methodologies: Exploring new chemical reactions and strategies to construct the pyridoacridine scaffold more efficiently. This could involve innovative cyclization or cross-coupling reactions. nih.gov

Combinatorial Chemistry: Applying combinatorial chemistry to create large libraries of this compound derivatives. nih.gov This involves systematically modifying different parts of the molecule to explore the chemical space around the natural product. nih.gov

Lead Optimization: Using the synthesized analogs to perform lead optimization studies. science.govnih.govchemrxiv.orgresearchgate.net The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net

Deepening Understanding of Specific Molecular Target Interactions and Off-Target Effects

A critical gap in the current knowledge of this compound is the precise identification of its molecular targets. Understanding how it interacts with cellular components is paramount for explaining its biological activity and for predicting potential side effects.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or nucleic acids that this compound binds to. Network medicine approaches, which analyze complex protein-protein interaction networks, could offer an unbiased way to identify potential disease drivers and drug targets. nih.gov

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound bound to its target. This would provide detailed insights into the binding mode and the key molecular interactions, guiding the rational design of more potent and selective analogs.

Off-Target Profiling: Systematically screening this compound against a broad panel of receptors, enzymes, and ion channels to identify any unintended interactions (off-target effects). nih.govnih.govcrisprmedicinenews.comyoutube.comyoutube.com Identifying and mitigating off-target effects is a crucial step in developing safe therapeutic agents. nih.gov

Development of Targeted Delivery Systems for Preclinical Applications

Many potent natural products face challenges in clinical development due to poor solubility, rapid metabolism, or systemic toxicity. The development of targeted drug delivery systems (DDS) for this compound could overcome these hurdles and enhance its therapeutic index. nih.govnih.govscispace.com

Future avenues of exploration include:

Nanoparticle Formulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, to improve its solubility, stability, and pharmacokinetic profile. nih.govscispace.com

Targeted Ligands: Decorating the surface of these delivery systems with targeting ligands (e.g., antibodies, peptides, or aptamers) that specifically recognize and bind to markers on diseased cells, such as cancer cells. nih.govscispace.com This would allow for the specific accumulation of the drug at the site of action, minimizing exposure to healthy tissues. scispace.com

Preclinical Evaluation: Testing the efficacy and safety of these targeted delivery systems in relevant animal models of disease. nih.gov These preclinical studies are essential to validate the therapeutic potential of the formulation before considering clinical trials. taylorfrancis.com

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target assays and embrace a systems-level approach. Omics technologies offer the tools to perform comprehensive biological profiling. nih.govresearchgate.netnih.govjiomics.comecetoc.org

Future research should integrate:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression patterns across the entire genome. This can provide clues about the cellular pathways it modulates.

Proteomics: Applying mass spectrometry-based proteomics to study the global changes in protein expression and post-translational modifications induced by the compound.

Metabolomics: Analyzing the metabolic fingerprint of cells or organisms treated with this compound to understand its impact on metabolic pathways.

Bioinformatics Integration: Using sophisticated bioinformatics tools to integrate these multi-omics datasets. researchgate.net This integrated analysis can reveal the compound's mechanism of action, identify biomarkers of response, and predict potential toxicities on a system-wide level. ecetoc.org

Comparative Studies with Other Pyridoacridine Alkaloids for Structure-Mechanism Relationships

This compound belongs to a large family of pyridoacridine alkaloids, many of which possess interesting biological activities. semanticscholar.orgresearchgate.netearthlinepublishers.comnih.govnih.gov Comparative studies between this compound and its structural relatives can provide invaluable insights into the relationship between their chemical structures, their mechanisms of action, and their biological activities.

Key comparative studies should include:

Head-to-Head Biological Screening: Testing this compound alongside other known pyridoacridines (e.g., ascididemin (B1665191), shermilamine B, kuanoniamine D) in a wide range of biological assays. nih.govnih.gov

Mechanism of Action Studies: Investigating whether structurally similar alkaloids share the same molecular targets and mechanisms of action. Differences in activity can be correlated with specific structural features.

SAR Analysis: Systematically analyzing the biological data from this diverse set of related compounds to build a comprehensive structure-activity relationship model for the pyridoacridine class. This knowledge can guide the design of new compounds with optimized properties.

Q & A

Experimental Design (PICOT Framework ) :

- Population (P) : Human cancer cell lines (e.g., HeLa, MCF-7).

- Intervention (I) : this compound at varying concentrations (e.g., 0.1–100 μM).

- Comparison (C) : Positive controls (e.g., doxorubicin), negative controls (DMSO vehicle).

- Outcome (O) : IC₅₀ values, apoptosis markers (caspase-3 activation), cell cycle arrest (flow cytometry).

- Time (T) : 24–72 hr exposure periods.

Q. Methodological Considerations :

Q. Resolution Strategies :

Reproducibility checks : Re-isolate this compound using published protocols and validate purity via HRMS and ¹H/¹³C NMR .

Standardized assays : Adopt consensus protocols (e.g., NIH/NCBI guidelines) for cytotoxicity testing.

Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Advanced: How to integrate spectroscopic data into a dissertation or publication effectively?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry ):

- Figures : Label NMR/ECD spectra with key peaks (e.g., δ 7.2 ppm for pyridine protons) and annotate stereochemistry.

- Tables : Summarize HRMS data (observed vs. calculated m/z) and optical rotation values .

- Supplemental Information : Provide raw spectral data, chromatograms, and DFT computational details for peer review .

Q. Example Structure :

Figure 3: ¹H NMR (600 MHz, CDCl₃) of this compound.

Table 4: Comparative ECD Data for Cystodytin Analogs.

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) for structural elucidation.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₃₀N₄O₃).

- Optical Rotation : Verify enantiomeric purity via comparison .

Q. Common Pitfalls :

- Solvent residue peaks in NMR; always use deuterated solvents and report solvent suppression methods.

- Isotopic pattern mismatches in HRMS; calibrate instruments with standard references (e.g., sodium trifluoroacetate) .

Advanced: How to design a synthesis plan for this compound derivatives?

Q. Stepwise Approach :

Retrosynthetic analysis : Identify key bonds (e.g., pyridine-heterocycle linkage) for disconnection.

Building blocks : Synthesize pyridine and alkylamine precursors via Suzuki coupling or reductive amination.

Stereochemical control : Use chiral catalysts or enzymatic resolution for stereogenic centers.

Bioactivity testing : Compare derivatives’ IC₅₀ values to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.